molecular formula C24H22N2O7 B12197673 N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12197673
M. Wt: 450.4 g/mol
InChI Key: FZQUURFEMQALEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, substituted with a dimethoxyphenyl group and an oxazole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves multiple steps. One common method includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a nitrile or an amide, in the presence of a dehydrating agent.

    Coupling of the Two Fragments: The final step involves coupling the chromen-4-one core with the oxazole ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to its combination of a chromen-4-one core with an oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C24H22N2O7/c1-29-20-7-4-14(10-22(20)30-2)21-13-18(27)17-11-15(5-8-19(17)32-21)25-23(28)9-6-16-12-24(31-3)26-33-16/h4-5,7-8,10-13H,6,9H2,1-3H3,(H,25,28)

InChI Key

FZQUURFEMQALEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.